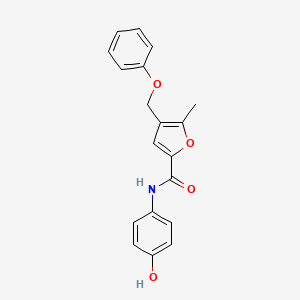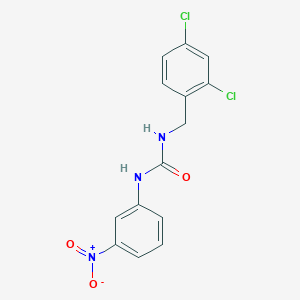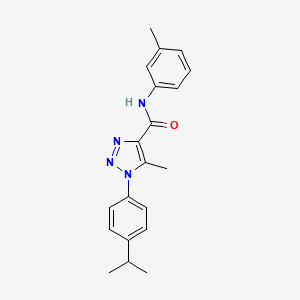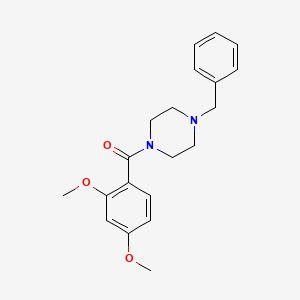![molecular formula C12H14N4S B5746874 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine, also known as MTA, is a compound with potential applications in scientific research. MTA is a triazole-based compound that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and division, which can lead to the inhibition of cancer cell growth. 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has also been shown to induce apoptosis in cancer cells. Additionally, 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to have antifungal and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. Additionally, 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to have a wide range of biological activities, making it a versatile compound for scientific research. However, 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well documented.
Direcciones Futuras
There are several future directions for research on 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine. One area of research could be to further investigate its anticancer properties and potential use as a cancer treatment. Another area of research could be to explore its antifungal properties and potential use as a treatment for fungal infections. Additionally, further research could be done to investigate its insecticidal properties and potential use as a pesticide. Overall, 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has potential for a wide range of scientific research applications, and further research could lead to new discoveries and applications.
Métodos De Síntesis
3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine can be synthesized using a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-methyl-2-propen-1-ol with thionyl chloride to produce 2-methyl-2-propen-1-yl chloride. This intermediate is then reacted with phenylhydrazine to produce 2-methyl-2-propen-1-ylphenylhydrazine. The final step involves the reaction of 2-methyl-2-propen-1-ylphenylhydrazine with triazole to produce 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine.
Aplicaciones Científicas De Investigación
3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to have potential applications in scientific research. It has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells. 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has also been studied for its antifungal properties and has been shown to have activity against various fungal species. Additionally, 3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine has been studied for its potential use as a pesticide due to its insecticidal properties.
Propiedades
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5-phenyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-9(2)8-17-12-15-14-11(16(12)13)10-6-4-3-5-7-10/h3-7H,1,8,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMOWLRVJCQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)
![2-{4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5746800.png)
![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)

![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)

![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)

![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)

![4-methoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5746875.png)